6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of tetrahydro-β-carbolines. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is structurally related to other indole derivatives and is characterized by a methoxy group at the 6th position and a tetrahydro-1H-pyrido[4,3-b]indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydro-β-carbolines, and various substituted indole derivatives .
Scientific Research Applications
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with various molecular targets:
Serotonin Receptors: It binds to serotonin receptors, modulating neurotransmitter levels and exerting antidepressant effects.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Antiproliferative Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Comparison with Similar Compounds
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is compared with other similar compounds such as:
Tetrahydroharmine: Similar in structure but lacks the methoxy group, leading to different biological activities.
Pinoline: Another methoxy-substituted tetrahydro-β-carboline with similar antidepressant properties.
Harmaline: A β-carboline alkaloid with potent MAO inhibitory activity but different pharmacological effects.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-8-9-7-13-6-5-10(9)14-12(8)11/h2-4,13-14H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISIGPFAJKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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